3-Methyl-4-nitro-1,2,5-oxadiazole
Overview
Description
3-Methyl-4-nitro-1,2,5-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
3-Methyl-4-nitro-1,2,5-oxadiazole, like other oxadiazole derivatives, has been found to exhibit a wide range of biological activities . The primary targets of this compound are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Biochemical Analysis
Biochemical Properties
The 1,2,5-oxadiazole core, such as in 3-Methyl-4-nitro-1,2,5-oxadiazole, has been known to interact with various enzymes, proteins, and other biomolecules Oxadiazoles have been reported to possess important pharmacological properties, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .
Cellular Effects
Oxadiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazoles have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-methyl-1,2,5-oxadiazole. This can be achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and reagent control is common to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3-Methyl-4-amino-1,2,5-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-4-nitro-1,2,5-oxadiazole.
Scientific Research Applications
3-Methyl-4-nitro-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.
Comparison with Similar Compounds
3-Methyl-1,2,4-oxadiazole: Similar structure but different regioisomer, leading to different chemical properties and reactivity.
4-Nitro-1,2,5-oxadiazole: Lacks the methyl group, resulting in different physical and chemical properties.
3-Amino-4-nitro-1,2,5-oxadiazole: Contains an amino group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: 3-Methyl-4-nitro-1,2,5-oxadiazole is unique due to the presence of both a methyl and a nitro group on the oxadiazole ring. This combination imparts specific electronic and steric properties that influence its reactivity and applications in various fields .
Properties
IUPAC Name |
3-methyl-4-nitro-1,2,5-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c1-2-3(6(7)8)5-9-4-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRKLFPDTLSZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362837 | |
Record name | 3-methyl-4-nitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77666-53-6 | |
Record name | 3-methyl-4-nitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitro-1,2,5-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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